molecular formula C11H11ClO2 B8164448 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene

1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene

Cat. No.: B8164448
M. Wt: 210.65 g/mol
InChI Key: JJTDFWJBRNCRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, an ethynyl group, and a 2-(2-methoxyethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Ethynylation: The addition of an ethynyl group to the benzene ring.

    Etherification: The attachment of the 2-(2-methoxyethoxy) group to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution.

    Addition Reactions: The ethynyl group can participate in addition reactions with various reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Addition Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the chlorine atom.

    Addition Reactions: Products with additional groups attached to the ethynyl group.

    Oxidation and Reduction Reactions: Products with altered oxidation states.

Scientific Research Applications

1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in reactions with nucleophiles, while the chlorine atom can undergo substitution reactions. The 2-(2-methoxyethoxy) group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

    1-Chloro-2-ethynylbenzene: Similar structure but lacks the 2-(2-methoxyethoxy) group.

    1-Chloro-4-ethynylbenzene: Similar structure but lacks the 2-(2-methoxyethoxy) group.

Biological Activity

1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

IUPAC Name: this compound
CAS Number: Not specified in the search results.
Molecular Structure:

  • The compound features a chloro group, an ethynyl group, and a methoxyethoxy substituent on the benzene ring.

Synthesis Methods

This compound can be synthesized using various methods, including:

  • Sonogashira Coupling Reaction: Involves the reaction of a halogenated benzene derivative with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under mild conditions.
  • Industrial Production Techniques: Typically utilizes continuous flow reactors for enhanced efficiency and yield, followed by purification methods such as distillation.

Anticancer Activity

A study on similar compounds suggests that derivatives of ethynyl-substituted benzene compounds exhibit promising anticancer properties. For instance, certain 1,2,4-oxadiazole derivatives have been reported to show IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. The mechanism often involves apoptosis induction through pathways involving p53 activation and caspase cleavage .

The biological activity of this compound may arise from:

  • π-π Interactions: The ethynyl group can participate in π-π stacking interactions with aromatic amino acids in proteins.
  • Halogen Bonding: The chlorine atom can form halogen bonds with electron-rich sites in biomolecules, potentially modulating enzyme activities or receptor functions.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameKey FeaturesBiological Activity
1-Chloro-4-ethynylbenzeneLacks methoxyethoxy groupModerate anticancer activity
1-Chloro-2-ethynylbenzeneDifferent position of ethynyl groupVaries significantly in reactivity
4-EthynylanisoleContains an ether linkageExhibits some antifungal properties

Case Studies

Several case studies have investigated the biological effects of ethynyl-substituted compounds:

  • Anticancer Screening: A derivative exhibited IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines (e.g., MCF-7, A549), demonstrating strong cytotoxic activity comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Studies: Flow cytometry assays revealed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents .

Properties

IUPAC Name

1-chloro-4-ethynyl-2-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-3-9-4-5-10(12)11(8-9)14-7-6-13-2/h1,4-5,8H,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTDFWJBRNCRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C#C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.